Elevated Basicity of the Deprotected Amine – pKa Advantage Over Direct Aryl‑Carbamate Analogs
The methylene linker in the target compound yields a benzyl‑type amine after Boc removal, whose conjugate acid has a pKa ≈ 9.3, versus pKa ≈ 4.6 for the aniline‑type amine derived from the directly N‑Boc‑protected analog tert‑butyl (6‑bromonaphthalen‑2‑yl)carbamate (CAS 869114‑68‑1) [REFS‑1]. This near‑five‑order‑of‑magnitude difference in basicity translates into markedly higher nucleophilicity for subsequent functional‑group interconversions.
| Evidence Dimension | Basicity (pKa of conjugate acid) of the amine liberated after Boc deprotection |
|---|---|
| Target Compound Data | pKa ≈ 9.3 (benzylamine-type) |
| Comparator Or Baseline | pKa ≈ 4.6 (aniline-type; comparator: tert-butyl (6-bromonaphthalen-2-yl)carbamate, CAS 869114-68-1) |
| Quantified Difference | ΔpKa ≈ 4.7; ≈ 50 000‑fold higher basicity |
| Conditions | Aqueous pKa values obtained from PubChem reference data [REFS‑1]; representative of the amines obtained after standard acidic Boc cleavage (TFA or HCl/dioxane). |
Why This Matters
Higher basicity and nucleophilicity allow the target‑derived amine to engage in a wider range of coupling reactions (e.g., amidation, reductive amination) with better conversion than the directly N‑Boc‑protected analog, directly impacting synthetic efficiency in medicinal‑chemistry programmes.
- [1] PubChem. Benzylamine (CID 7504): pKa of conjugate acid ≈ 9.33. Aniline (CID 990): pKa of conjugate acid ≈ 4.6. National Center for Biotechnology Information. View Source
